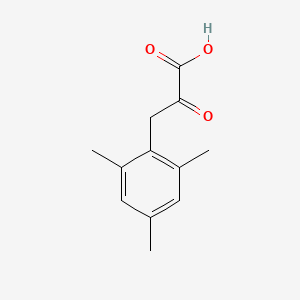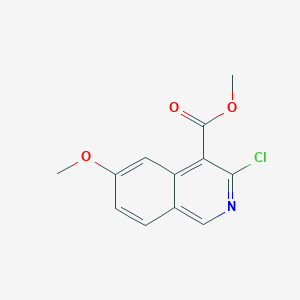
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 6th position, and a carboxylate ester at the 4th position on the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-6-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, oxidized or reduced forms of the compound, and different esters or acids depending on the reaction conditions.
科学研究应用
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the isoquinoline ring can influence its binding affinity to various enzymes and receptors. The compound may exert its effects through inhibition or activation of these molecular targets, leading to changes in cellular processes and biological outcomes.
相似化合物的比较
3-Chloroisoquinoline: Lacks the methoxy and carboxylate ester groups, leading to different chemical properties and reactivity.
6-Methoxyisoquinoline: Lacks the chloro and carboxylate ester groups, resulting in different biological activities.
Isoquinoline-4-carboxylate: Lacks the chloro and methoxy groups, affecting its chemical behavior and applications.
Uniqueness: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloro, methoxy, and carboxylate ester groups allows for diverse chemical modifications and applications in various fields of research.
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-6-14-11(13)10(9(7)5-8)12(15)17-2/h3-6H,1-2H3 |
InChI 键 |
IJBNDXKCYQWQHK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=NC=C2C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
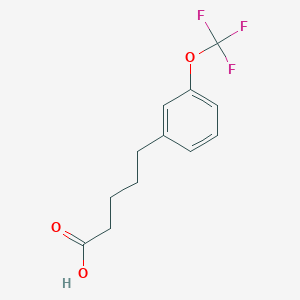
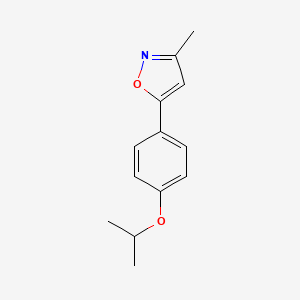
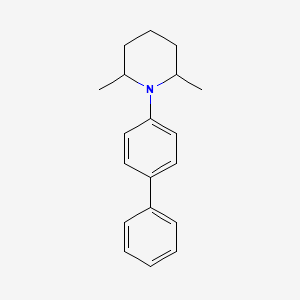
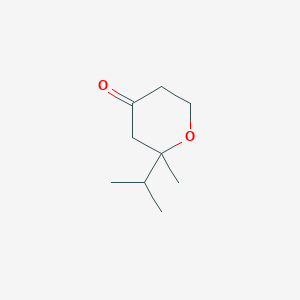
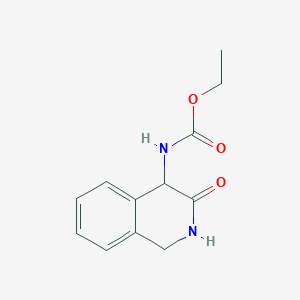
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
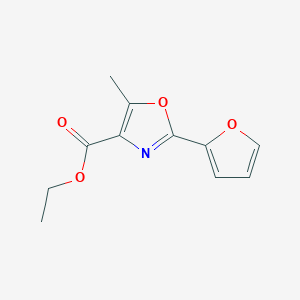
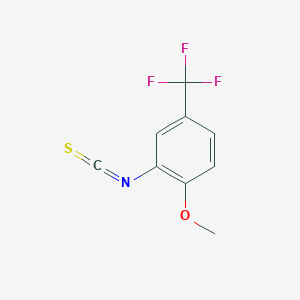
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)

![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
